5-Aza-bicyclo[2.1.1]hexane hydrochloride
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Overview
Description
5-Aza-bicyclo[2.1.1]hexane hydrochloride is a chemical compound with the molecular formula C5H10ClN and a molecular weight of 119.59 g/mol It is a bicyclic structure that incorporates an azabicyclo moiety, which is a nitrogen-containing ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aza-bicyclo[2.1.1]hexane hydrochloride typically involves photochemical reactions. One common method is the [2 + 2] cycloaddition of azabicyclo[1.1.0]butanes with styrenes under photochemical conditions . This reaction follows a polar-radical-polar relay strategy, where the key step is a photocatalytic atom-transfer-radical-addition (ATRA) reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the photochemical synthesis method mentioned above could be explored for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Aza-bicyclo[2.1.1]hexane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the nitrogen-containing ring system.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
5-Aza-bicyclo[2.1.1]hexane hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Aza-bicyclo[2.1.1]hexane hydrochloride involves its interaction with molecular targets and pathways in biological systems. The nitrogen-containing ring system can interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: A similar bicyclic structure without the nitrogen atom.
Azabicyclo[1.1.0]butane: A related compound with a different ring system.
Bicyclo[1.1.1]pentane: Another bicyclic compound with a different ring size and structure.
Uniqueness
5-Aza-bicyclo[2.1.1]hexane hydrochloride is unique due to the presence of the nitrogen atom in its bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
5-azabicyclo[2.1.1]hexane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.ClH/c1-2-5-3-4(1)6-5;/h4-6H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDULXRTBQRNBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1414958-86-3 |
Source
|
Record name | 5-Azabicyclo[2.1.1]hexane, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1414958-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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